molecular formula C7H10O4 B137064 2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) CAS No. 141902-99-0

2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci)

Cat. No.: B137064
CAS No.: 141902-99-0
M. Wt: 158.15 g/mol
InChI Key: VHMKLEZGFRNERW-FBCQKBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of oxolanes, which are five-membered cyclic ethers containing one oxygen atom. The presence of both acetyl and hydroxy groups in its structure makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

141902-99-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one

InChI

InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7+/m1/s1

InChI Key

VHMKLEZGFRNERW-FBCQKBJTSA-N

SMILES

CC1COC(=O)C1(C(=O)C)O

Isomeric SMILES

C[C@@H]1COC(=O)[C@]1(C(=O)C)O

Canonical SMILES

CC1COC(=O)C1(C(=O)C)O

Synonyms

2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3S,4R)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.

Scientific Research Applications

2(3H)-Furanone,3-acetyldihydro-3-hydroxy-4-methyl-,(3S,4R)-(9ci) has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-Hydroxy-4-methyloxolan-2-one: Lacks the acetyl group but shares the oxolane ring structure.

    (3S,4S)-3-Hydroxy-4-methyloxolan-2-one: A stereoisomer with different spatial arrangement of atoms.

    (3R,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one: Another stereoisomer with different chiral centers.

Uniqueness

The uniqueness of (3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity

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